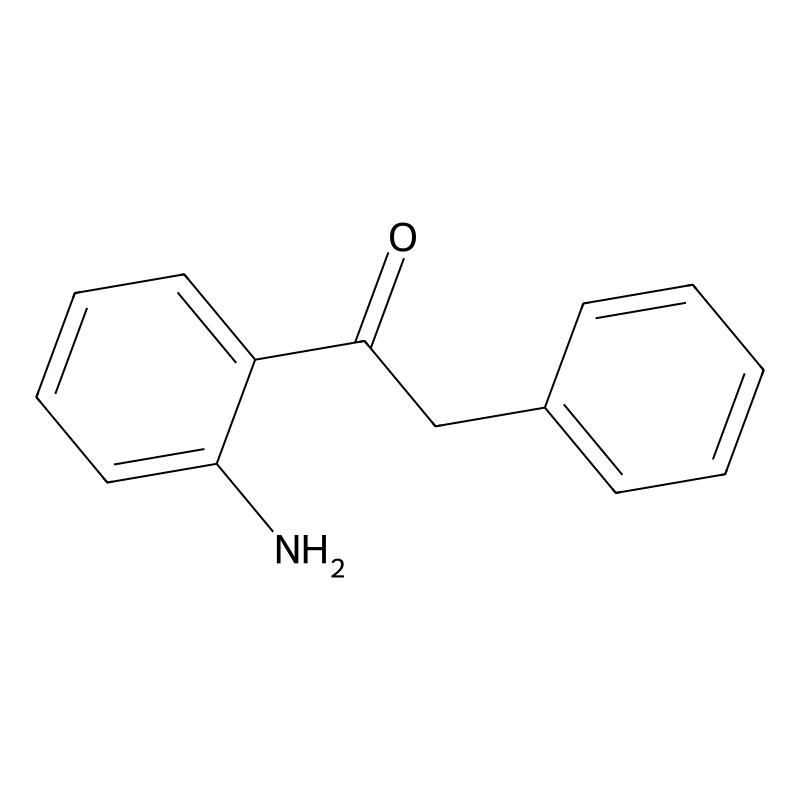

1-(2-Aminophenyl)-2-phenylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis:

1-(2-Aminophenyl)-2-phenylethanone, also known as 2-amino-1-phenylethanone or o-aminoacetophenone, can be synthesized through various methods. One common method involves the acylation of 2-aminobenzene (o-phenylamine) with acetic anhydride.

Applications in Organic Synthesis:

This compound serves as a valuable intermediate in the synthesis of various organic molecules. Here are some examples:

- Heterocyclic compounds: 1-(2-Aminophenyl)-2-phenylethanone can be used as a starting material for the synthesis of diverse heterocyclic compounds, including pyrazoles, pyridines, and thiazoles. These heterocycles often possess various biological activities, making them essential in drug discovery efforts.

- Schiff bases: The reaction of this compound with various aldehydes or ketones leads to the formation of Schiff bases. These Schiff bases find applications in various fields, including catalysis, coordination chemistry, and material science.

- Dyes and pigments: 1-(2-Aminophenyl)-2-phenylethanone can be employed as a precursor for the synthesis of certain dyes and pigments used in various industrial applications.

Other Potential Applications:

While research is ongoing, 1-(2-Aminophenyl)-2-phenylethanone also holds potential for applications in other areas, including:

- Medicinal chemistry: The presence of the amine and ketone functional groups in this molecule suggests potential for exploring its biological activities and developing new drugs. However, further research is necessary to determine its efficacy and safety.

- Material science: The unique properties of this compound, such as its ability to form various derivatives, might be beneficial in developing novel materials with specific functionalities.

1-(2-Aminophenyl)-2-phenylethanone, also known as ortho-aminoacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. This compound features an acetophenone structure with an amino group positioned ortho to the carbonyl group. Its chemical structure can be represented as follows:

- Chemical Structure:

This compound is notable for its potential in various

- Oxidation: The compound can undergo oxidation to form corresponding flavones or other derivatives when treated with oxidizing agents such as selenium dioxide or alkaline hydrogen peroxide .

- Aldol Condensation: It can act as a nucleophile in aldol condensation reactions, leading to the formation of β-hydroxy ketones under basic conditions .

- Diels-Alder Reactions: This compound can also serve as a dienophile in Diels-Alder reactions, interacting with simple dienes to form cycloadducts .

1-(2-Aminophenyl)-2-phenylethanone exhibits various biological activities:

- Antimicrobial Properties: Studies indicate that this compound demonstrates antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological exploration .

- Antioxidant Activity: The presence of the amino group contributes to its antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to confirm these effects and elucidate mechanisms .

Several methods are employed for synthesizing 1-(2-Aminophenyl)-2-phenylethanone:

- Acetylation of Aniline: The most common method involves the acetylation of 2-aminophenol using acetic anhydride or acetyl chloride, yielding ortho-aminoacetophenone .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis, which improves yields and reduces reaction times significantly compared to traditional methods .

- Solvent-Free Methods: Green chemistry approaches advocate for solvent-free synthesis, enhancing environmental sustainability while maintaining high yields .

1-(2-Aminophenyl)-2-phenylethanone finds applications in various fields:

- Pharmaceuticals: Its antimicrobial and potential anticancer properties make it a candidate for drug development .

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals .

- Material Science: The compound is utilized in developing polymeric materials due to its reactivity and ability to form cross-linked structures .

Research on the interactions of 1-(2-Aminophenyl)-2-phenylethanone includes:

- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

- Binding Affinity Studies: Studies have assessed its binding affinities with various biological targets, contributing to understanding its mechanism of action at the molecular level .

Several compounds share structural characteristics with 1-(2-Aminophenyl)-2-phenylethanone. Here’s a comparison highlighting its uniqueness:

The unique ortho positioning of the amino group in 1-(2-Aminophenyl)-2-phenylethanone enhances its reactivity and biological activity compared to other similar compounds.

1-(2-Aminophenyl)-2-phenylethanone (CAS: 835-38-1) exhibits characteristic thermodynamic stability properties typical of aromatic ketones containing amino substituents [1] [2] [3]. The compound maintains structural integrity under standard storage conditions, requiring storage at room temperature in an inert atmosphere and dark environment to prevent oxidative degradation [1] [2] [3].

The molecular structure features a ketone functional group bridging a 2-aminophenyl ring and a phenylmethyl group, creating a conjugated system that contributes to thermodynamic stability through resonance stabilization [4]. This structural arrangement allows for electron delocalization between the aromatic rings and the carbonyl group, enhancing overall molecular stability [4].

Thermodynamic Properties Summary:

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO | Multiple sources |

| Molecular Weight (g/mol) | 211.26 | Multiple sources |

| CAS Number | 835-38-1 | Multiple sources |

| Physical State | Solid (powder/crystals) | Sigma-Aldrich, BLD Pharm |

| Storage Conditions | Room temperature, inert atmosphere, dark place | Multiple suppliers |

| Boiling Point | No specific data available | Not reported in literature |

| Density | No specific data available | Not reported in literature |

| Flash Point | No specific data available | Not reported in literature |

Decomposition pathways for 1-(2-Aminophenyl)-2-phenylethanone likely follow patterns observed in similar aromatic ketones with amino substituents. Based on research on related compounds, primary degradation mechanisms include oxidative pathways targeting the amino group and thermal decomposition of the ketone functionality [5] [6]. The presence of the amino group in the ortho position relative to the ketone creates potential for intramolecular interactions that may influence decomposition kinetics [7].

Comparative analysis with structurally related compounds suggests that thermal decomposition typically occurs above 200°C, with initial degradation targeting the more reactive amino group before affecting the aromatic core structure [8] [9]. The conjugated system provides enhanced thermal stability compared to aliphatic analogs due to aromatic stabilization effects [10].

Solubility Behavior in Polar and Non-Polar Solvents

The solubility profile of 1-(2-Aminophenyl)-2-phenylethanone reflects the dual nature of its molecular structure, containing both hydrophilic (amino group) and hydrophobic (aromatic rings) components [4]. This amphiphilic character results in distinctive solubility patterns across different solvent systems.

Solubility Characteristics:

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Limited/Poor solubility | Due to hydrophobic aromatic rings |

| Ethanol | Soluble | Good solubility in polar protic solvents |

| Acetone | Soluble | Good solubility in polar aprotic solvents |

| Organic solvents (general) | Generally soluble | Typical for aromatic ketones with amino groups |

| DMSO | Expected soluble | Polar aprotic solvent - expected good solubility |

| Chloroform | Expected soluble | Non-polar solvent - moderate solubility expected |

| Dichloromethane | Expected soluble | Moderately polar solvent - good solubility expected |

In polar protic solvents such as ethanol and methanol, the compound demonstrates good solubility due to hydrogen bonding interactions between the amino group and solvent molecules [11] [4] [12]. The ketone carbonyl also participates in dipole-dipole interactions with polar solvents, further enhancing solubility in these media [12].

For polar aprotic solvents like acetone and DMSO, solubility remains favorable due to dipole-dipole interactions and the ability of these solvents to solvate the polar functional groups without competing hydrogen bonding [13] . Research on similar chalcone derivatives indicates that polar aprotic solvents often provide superior solubility for compounds containing both aromatic and polar functional groups [15].

The limited water solubility can be attributed to the predominance of hydrophobic aromatic character over the hydrophilic amino group [4] [12]. The two phenyl rings contribute significantly to the overall hydrophobic surface area, reducing water solubility despite the presence of the polar amino substituent [16].

Non-polar and moderately polar organic solvents such as chloroform and dichloromethane are expected to provide moderate to good solubility due to favorable van der Waals interactions with the aromatic rings [11] [17]. The solubility in these solvents may be enhanced by the relatively compact molecular structure and the ability of the aromatic rings to interact favorably with non-polar solvent environments [16].

Acid-Base Characteristics and Protonation Sites

The acid-base behavior of 1-(2-Aminophenyl)-2-phenylethanone is primarily governed by the presence of the amino group, which serves as the principal basic site in the molecule [18]. The compound exhibits typical behavior of aromatic amines, with protonation characteristics influenced by the electron-withdrawing effects of the adjacent aromatic ketone system [19].

Acid-Base Properties:

| Protonation Site | Expected pKa Range | Protonation Behavior | Reference Compound |

|---|---|---|---|

| Amino group (-NH₂) | 2-5 (based on similar aromatic amines) | Primary protonation site under acidic conditions | 2-aminoacetophenone (pKa ~2.31) |

| Carbonyl oxygen | Very low (< 0) | Secondary protonation site under very acidic conditions | General ketone behavior |

| Aromatic system | Not applicable | No significant protonation under normal conditions | Aromatic rings |

The primary protonation site is the amino group, which becomes protonated under mildly acidic conditions [18]. The expected pKa value for the amino group is estimated to be in the range of 2-5, based on comparison with structurally similar compounds such as 2-aminoacetophenone, which exhibits a pKa of approximately 2.31 [20] [18]. This relatively low pKa value compared to aliphatic amines reflects the electron-withdrawing influence of the aromatic ketone system [19].

The presence of the ketone carbonyl in proximity to the amino group creates an electron-deficient environment that reduces the basicity of the amine [7]. This electronic effect is enhanced by the extended conjugation possible between the aromatic rings and the carbonyl group, which can delocalize electron density away from the amino nitrogen [7].

Under extremely acidic conditions, secondary protonation may occur at the carbonyl oxygen, although this would require very low pH values (pKa < 0) typical of strong acid conditions [21] [22]. Such protonation would be relevant primarily in superacid media or highly concentrated mineral acid solutions [21].

The aromatic rings do not exhibit significant protonation behavior under normal laboratory conditions, as aromatic carbons are not basic sites [19]. However, they may participate in acid-catalyzed reactions through electrophilic aromatic substitution mechanisms under appropriate conditions [7].

Phase Transition Properties and Melting Point Analysis

The phase transition behavior of 1-(2-Aminophenyl)-2-phenylethanone reflects the influence of its molecular structure on crystal packing and intermolecular interactions [23] [10]. The compound exists as a solid at room temperature, typically appearing as powder or crystalline material [1] [2] [3].

Phase Transition Properties:

| Property | Value/Description | Related Compounds |

|---|---|---|

| Melting Point | No specific data available for target compound | 2-aminoacetophenone: 20°C; N-benzylbenzamide: 104-107°C |

| Crystalline Form | Solid crystalline or powder form | Similar compounds exhibit crystalline structures |

| Thermal Stability | Stable under normal storage conditions | Similar aromatic ketones show good thermal stability |

| Decomposition Temperature | Not reported | Typical decomposition above 200°C for similar compounds |

While specific melting point data for 1-(2-Aminophenyl)-2-phenylethanone was not found in the literature search, analysis of structurally related compounds provides insight into expected thermal behavior. The simpler analog 2-aminoacetophenone exhibits a melting point of 20°C [24] [25] [26], while more complex aromatic amides like N-benzylbenzamide demonstrate melting points in the range of 104-107°C [27] [28] [29].